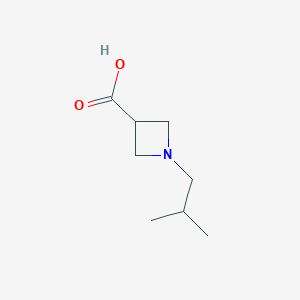

2-(2-chlorophenyl)propanal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

The primary targets of 2-(2-chlorophenyl)propanal are the ATF6 arm of the ER stress pathway and c-Myc . The ER stress pathway is involved in protein folding and stress responses within the cell, while c-Myc is a transcription factor that regulates gene expression and cell proliferation .

Mode of Action

This compound interacts with its targets by downregulating their expression. This downregulation occurs 12 hours after treatment with the compound . This suggests that the compound’s mode of action is post-translational .

Biochemical Pathways

The compound affects the ER stress pathway and the c-Myc pathway. Downregulation of the ATF6 arm of the ER stress pathway and c-Myc expression leads to cytotoxic action on HT-29 cells under a serum- and glucose-deprived condition . The compound also partially attenuates the gene expression of integrin subunit α1 (ITGA1), a downstream target of c-Myc .

Result of Action

The result of the compound’s action is the cytotoxic effect on HT-29 cells under a serum- and glucose-deprived condition . This is achieved through the downregulation of the ATF6 arm of the ER stress pathway and c-Myc expression .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the compound shows cytotoxic action on HT-29 cells under a serum- and glucose-deprived condition . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as nutrient availability in the cellular environment.

生化分析

Biochemical Properties

The role of 2-(2-chlorophenyl)propanal in biochemical reactions is not well-documented in the literature. Aldehydes in general are known to participate in various biochemical reactions. They can act as electrophiles, reacting with nucleophiles present in proteins, enzymes, and other biomolecules. This can lead to the formation of Schiff bases, which can alter the function of these biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are currently unknown. Aldehydes can influence cell function in several ways. For instance, they can react with proteins and nucleic acids, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

Aldehydes are typically involved in various metabolic pathways, interacting with enzymes and cofactors .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chlorophenyl)propanal involves the conversion of a starting material containing a 2-chlorophenyl group into the desired aldehyde product through a series of chemical reactions.", "Starting Materials": [ "2-chlorophenylacetic acid", "sodium hydroxide", "sodium hypochlorite", "sulfuric acid", "sodium bisulfite", "sodium chloride", "sodium carbonate", "acetic acid", "sodium borohydride", "acetic anhydride", "toluene", "methanol" ], "Reaction": [ "1. Conversion of 2-chlorophenylacetic acid to 2-chlorophenylacetaldehyde: 2-chlorophenylacetic acid is treated with sodium hydroxide and sodium hypochlorite to form 2-chlorophenylacetaldehyde.", "2. Protection of aldehyde group: The aldehyde group of 2-chlorophenylacetaldehyde is protected by reacting it with sulfuric acid and sodium bisulfite to form a bisulfite adduct.", "3. Oxidation of protected aldehyde group: The bisulfite adduct is then oxidized with sodium hypochlorite to regenerate the aldehyde group.", "4. Formation of 2-(2-chlorophenyl)propanal: The aldehyde group is then reduced with sodium borohydride in the presence of acetic anhydride to form the desired product, 2-(2-chlorophenyl)propanal.", "5. Purification of product: The product is purified by washing with sodium chloride solution, drying with sodium carbonate, and recrystallization from toluene/methanol." ] } | |

CAS 编号 |

183583-04-2 |

分子式 |

C9H9ClO |

分子量 |

168.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。